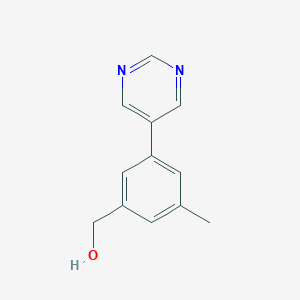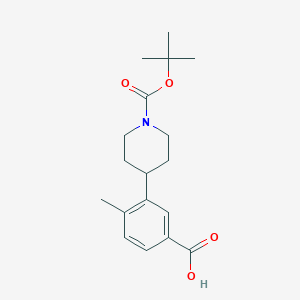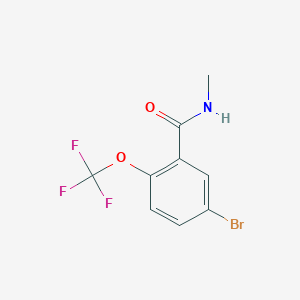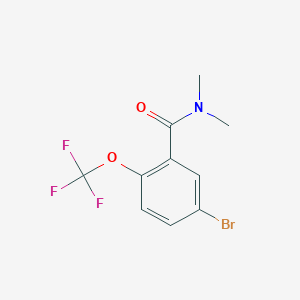
4-pyrimidin-5-yl-1H-indole
Descripción general
Descripción
4-pyrimidin-5-yl-1H-indole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-pyrimidin-5-yl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-pyrimidin-5-yl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C-H Functionalization and Synthesis :
- Pyrimidine serves as a directing group for the synthesis of 2-acyl and 2,7-diacyl indoles through direct C–H functionalization using a Pd-catalyst, indicating its utility in complex chemical syntheses (Kumar & Sekar, 2015).
DNA Interaction and Binding :
- Indol(1H-3-yl) pyrimidine derivatives demonstrate strong binding to B-DNA, offering unique patterns for DNA interaction, which is crucial in understanding drug-DNA interactions and in drug design (Bhat & Begum, 2021).
Medicinal Applications :
- Pyrimidine compounds have broad medicinal applications, including controlling immune functioning and inflammatory reactions, indicating their potential in treating various diseases and conditions (Munde et al., 2022).
- Certain indole-pyrimidine derivatives show significant anti-inflammatory, analgesic, and CNS depressant activities, demonstrating their potential as therapeutic agents (Somappa et al., 2015).
Antimicrobial and Antioxidant Activities :
- Various pyrimidino derivatives exhibit potent antimicrobial activity against a range of microbes, and some indole derivatives show good antioxidant activities, making them candidates for new antimicrobial and antioxidant agents (Chauhan et al., 2017; Saundane et al., 2013).
Anticancer Potential :
- Several indole and pyrimidine derivatives exhibit promising anticancer activities, indicating their potential as chemotherapeutic agents. Some compounds have shown comparable activities to established drugs, with lower side effects (Nassar et al., 2016; Abdelhamid et al., 2016; Va et al., 2013).
Receptor Interaction and Inhibition :
- Certain derivatives act as inhibitors for specific receptors, such as receptor-interacting protein kinase 1 (RIPK1) and serotonin transporter (SERT), indicating their potential in developing treatments for conditions like tumor metastasis and mental health disorders (Li et al., 2018; Herold et al., 2011).
Propiedades
IUPAC Name |
4-pyrimidin-5-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(9-6-13-8-14-7-9)11-4-5-15-12(11)3-1/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUHGKWAQFVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrimidin-5-yl-1H-indole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





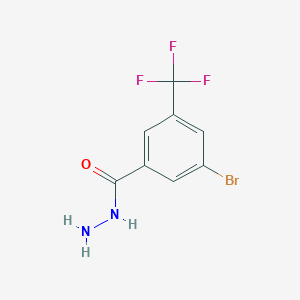

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8175258.png)
